molecular formula C23H30N2O4S B2494390 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide CAS No. 921993-24-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide

Cat. No.: B2494390
CAS No.: 921993-24-0
M. Wt: 430.56
InChI Key: DTOIVCSVEKAKPQ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Multicomponent Syntheses of Tetrahydrobenzo[b][1,4]oxazepine Derivatives : Novel one-pot, multicomponent reactions have been developed for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating the compound's potential for diverse chemical synthesis and applicability in creating complex heterocyclic structures (Shaabani et al., 2010).

  • Benzimidazole Fused-1,4-Oxazepines : The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids presents a structural foundation for potential pharmaceutical applications, with detailed spectroscopic, X-ray diffraction, and DFT studies underscoring their structural integrity and stability (Almansour et al., 2016).

  • Eco-friendly Synthesis in Aqueous Media : An eco-friendly and efficient synthesis method for benzoxazepine derivatives highlights the environmental considerations and potential for sustainable chemical processes in the synthesis of complex molecules (Babazadeh et al., 2016).

Potential Applications

  • Nonlinear Optical (NLO) Properties : Studies on novel benzimidazole fused-1,4-oxazepines reveal their potential as candidates for nonlinear optical applications, indicating the compound's utility in advanced materials and photonic technologies (Almansour et al., 2016).

  • Photodynamic Therapy for Cancer Treatment : Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been identified as potential photosensitizers for photodynamic therapy, a promising approach for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, crucial for effective Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

  • Organocatalytic Asymmetric Synthesis : The development of organocatalyzed asymmetric reactions involving dibenzo[b,f][1,4]oxazepines and 3-fluorooxindoles showcases the compound's versatility in synthesizing chiral structures with potential pharmaceutical applications. This includes the construction of tetrasubstituted C-F stereocenters with high enantioselectivity, demonstrating the compound's utility in creating bioactive molecules (Li et al., 2019).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-17(2)15-25-20-11-10-19(14-21(20)29-16-23(3,4)22(25)26)24-30(27,28)13-12-18-8-6-5-7-9-18/h5-11,14,17,24H,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOIVCSVEKAKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.